2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE
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Overview
Description
2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE typically involves the reaction of 4-methylpiperazine with an appropriate indene-1,3-dione precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylpiperazin-1-yl)methyl]-N-[3-[4-(3-pyridinyl)-2]: Another compound with a similar piperazine structure.
1-(3-aminopropyl)-2-methyl-1H-imidazole: Contains a similar heterocyclic ring structure .
Uniqueness
2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE is unique due to its specific combination of an indene-1,3-dione moiety with a methyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
353478-44-1 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34g/mol |
IUPAC Name |
3-hydroxy-2-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]inden-1-one |
InChI |
InChI=1S/C16H19N3O2/c1-11(17-19-9-7-18(2)8-10-19)14-15(20)12-5-3-4-6-13(12)16(14)21/h3-6,20H,7-10H2,1-2H3/b17-11+ |
InChI Key |
LXLNMHOCZYXKCJ-GZTJUZNOSA-N |
SMILES |
CC(=NN1CCN(CC1)C)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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